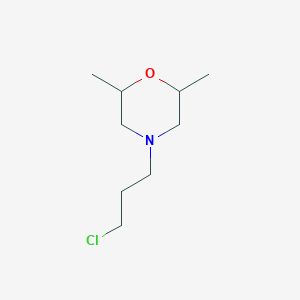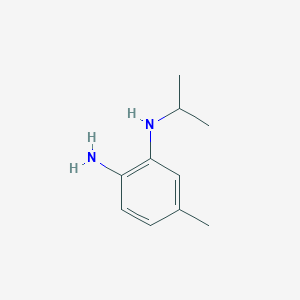
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring, along with an isopropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE typically involves the following steps:
Nitration: The starting material, 4-methyl-benzene-1,2-diamine, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the amine groups with isopropyl halides under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Catalytic Hydrogenation: This step is optimized for large-scale reduction of nitro groups.
Automated Alkylation: Automated systems are used for the alkylation step to ensure consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields more saturated amine compounds.
Substitution: Results in halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
DNA Interaction: It can bind to DNA, potentially leading to changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-benzene-1,2-diamine: Lacks the isopropyl group, making it less hydrophobic.
N2-Ethyl-4-methyl-benzene-1,2-diamine: Contains an ethyl group instead of an isopropyl group, affecting its steric properties.
N2-Isopropyl-4-chloro-benzene-1,2-diamine: Has a chlorine atom instead of a methyl group, altering its reactivity.
Uniqueness
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its isopropyl group increases its hydrophobicity, while the amine groups enhance its reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
4-methyl-2-N-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,12H,11H2,1-3H3 |
Clé InChI |
YZXHXWPVUJCFRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)NC(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


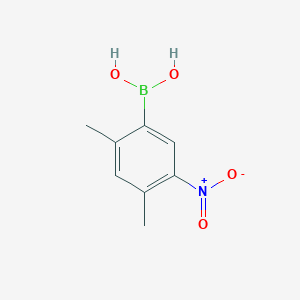
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-5-methyl-, ethyl ester](/img/structure/B8773232.png)
![Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-](/img/structure/B8773237.png)
![[3-(Trifluoromethyl)-1-trityl-1H-pyrazol-4-YL]boronic acid](/img/structure/B8773262.png)
![2-(hydroxymethyl)-Furo[3,4-b]pyridin-5(7H)-one](/img/structure/B8773266.png)
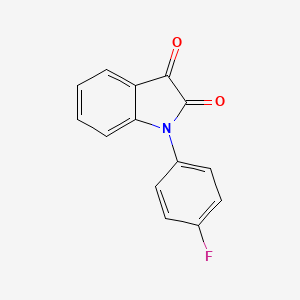
![2-Methyl-6,7-dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B8773276.png)
![2-[(6-Bromopyridin-2-yl)oxy]ethanol](/img/structure/B8773288.png)

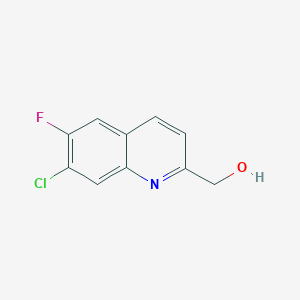
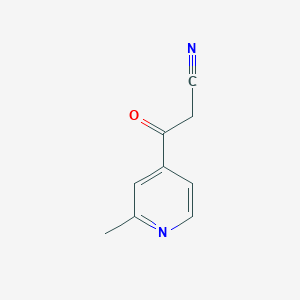
![5-methyl-1H,6H,7H,8H-pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B8773312.png)
